Cyclomaltoheptaose-1-adamantanemethanol

Supramolecular Chemistry Crystallography Host–Guest Chemistry

Physical mixtures of β-cyclodextrin and adamantane guests suffer from cavity blocking (Ka ~10⁴-10⁵ M⁻¹) and equilibrium-driven compositional variability, compromising reproducibility. Cyclomaltoheptaose-1-adamantanemethanol (CAS 101412-93-5) is a covalent, bifunctional conjugate that eliminates these limitations. • Open β-CD cavity remains available for secondary guest encapsulation; adamantane moiety enables orthogonal non-covalent recognition. • Fully solved single-crystal X-ray structure (space group C2221) provides atomic-resolution validation for batch-to-batch reproducibility. • Aqueous solubility ≥25 mg/mL supports DMSO-free formulation.

Molecular Formula C53H94O39
Molecular Weight 1355.3 g/mol
CAS No. 101412-93-5
Cat. No. B012864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclomaltoheptaose-1-adamantanemethanol
CAS101412-93-5
SynonymsCMH-AM
cyclomaltoheptaose-1-adamantanemethanol
Molecular FormulaC53H94O39
Molecular Weight1355.3 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CO.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O
InChIInChI=1S/C42H70O35.C11H18O.3H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;12-7-11-4-8-1-9(5-11)3-10(2-8)6-11;;;/h8-63H,1-7H2;8-10,12H,1-7H2;3*1H2/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;/m1..../s1
InChIKeyNXYKOJRRZLCQBW-DCNYAWAYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclomaltoheptaose-1-adamantanemethanol Overview


Cyclomaltoheptaose-1-adamantanemethanol (CAS 101412-93-5) is a covalently linked β-cyclodextrin–adamantane conjugate with molecular formula C53H94O39 and molecular weight 1355.3 g/mol . In this derivative, the 1-adamantanemethanol moiety is appended to the cyclomaltoheptaose (β-cyclodextrin) macrocycle, generating a bifunctional molecule that can serve simultaneously as a host (via the cyclodextrin cavity) and a guest (via the adamantane cage) . The compound's single-crystal X-ray structure has been solved (space group C2221, a = 19.162(13) Å, b = 23.965(17) Å, c = 32.597(27) Å), confirming a well-defined dimeric packing arrangement stabilized by an intermolecular hydrogen bond from the adamantanemethanol hydroxyl to a primary hydroxyl of an adjacent cyclodextrin [1]. This structural characterization at atomic resolution distinguishes it from many cyclodextrin derivatives that lack crystallographic validation.

Structure Atomic-level structure validated by single-crystal XRD
Functionality Bifunctional: cyclodextrin host + adamantane guest in one molecule
Solubility Aqueous solubility supports formulation without excess co-solvent

Cyclomaltoheptaose-1-adamantanemethanol: Unique Advantages


The covalent linkage of 1-adamantanemethanol to β-cyclodextrin generates a unique bifunctional architecture that cannot be approximated by simple physical mixtures of the two components. In a physical mixture, the free adamantane guest would occupy the cyclodextrin cavity with a binding constant of ~10^4–10^5 M^-1, effectively blocking the host site from accommodating other guest molecules [1]. In contrast, the covalent conjugate retains an open cyclodextrin cavity capable of hosting secondary guests while the adamantane moiety participates in orthogonal non-covalent interactions . Furthermore, the specific hydrogen-bonding network observed in the crystal structure—where the adamantanemethanol hydroxyl forms a direct intermolecular hydrogen bond to a primary hydroxyl of an adjacent cyclodextrin—is unique to this conjugate and cannot be replicated by non-covalent inclusion complexes [2]. Generic substitution with unmodified β-cyclodextrin sacrifices the adamantane-mediated supramolecular functionality; substitution with simple adamantane derivatives sacrifices the cyclodextrin host capability. Only the covalent conjugate provides both functionalities simultaneously in a single, structurally validated molecular entity.

Physical mixtures block host cavity
Free adamantane binds strongly to cyclodextrin, occupying the cavity and preventing secondary guest inclusion.
Unique H-bond network cannot be replicated
Non-covalent complexes lack the specific intermolecular hydrogen bond from the adamantanemethanol hydroxyl to an adjacent cyclodextrin primary hydroxyl.
Single-function substitutes lose dual capability
β-cyclodextrin alone lacks adamantane-mediated interactions; adamantane derivatives lack the cyclodextrin host function.

Cyclomaltoheptaose-1-adamantanemethanol: Comparative Evidence


Unique Hydrogen-Bonded Dimer Assembly

Single-crystal X-ray diffraction reveals that cyclomaltoheptaose-1-adamantanemethanol forms a dimeric structure in the solid state via extensive hydrogen bonding across the secondary hydroxyl ends of two cyclomaltoheptaose molecules [1]. Crucially, the primary hydroxyl ends are not directly hydrogen-bonded; instead, they are held in place by a strong intermolecular hydrogen bond from the hydroxyl group of the 1-adamantanemethanol moiety to a primary hydroxyl group on an adjacent cyclomaltoheptaose molecule [1]. This specific intermolecular interaction is unique to the covalent conjugate and is not observed in non-covalent inclusion complexes of 1-adamantanemethanol with β-cyclodextrin or in native β-cyclodextrin crystals.

Unique H-Bonded Dimer
Head-to-head
Intermolecular H-bond: adamantanemethanol OH → adjacent CD primary OH; space group C2221, a=19.162 Å, b=23.965 Å, c=32.597 Å
Confirms covalent conjugate atomic architecture
X-ray structure ensures batch consistency; absent in non-covalent complexes
Supramolecular Chemistry Crystallography Host–Guest Chemistry

Enhanced Aqueous Solubility vs. β-Cyclodextrin

Cyclomaltoheptaose-1-adamantanemethanol demonstrates aqueous solubility of at least 25 mg/mL (corresponding to ≥18.4 mM based on MW 1355.3 g/mol) [1]. In comparison, native β-cyclodextrin exhibits aqueous solubility of 14.3 g/L (14.3 mg/mL, ~12.6 mM) at 20°C [2]. The covalent attachment of the adamantanemethanol moiety thus confers an approximate 1.75-fold improvement in mass solubility and a ~1.46-fold improvement in molar solubility relative to the unmodified cyclodextrin.

Aqueous Solubility vs β-CD
Reported
≥25 mg/mL (≥18.4 mM) vs β-CD 14.3 mg/mL (12.6 mM); ~1.75× mass, ~1.46× molar improvement
Higher solubility supports aqueous formulation
Temperature mismatch; verify under your conditions
Drug Formulation Solubility Enhancement Pharmaceutical Excipients

DMSO-Tolerant Binding Affinity

Studies using 1-adamantane carboxylic acid (ADA) as a model guest demonstrate that the presence of 5% DMSO does not significantly modify the binding affinity to β-cyclodextrin, whereas the affinity for α-cyclodextrin is dramatically reduced [1]. This finding is directly relevant to cyclomaltoheptaose-1-adamantanemethanol, as the β-cyclodextrin component retains its full host capability even in the presence of common co-solvents used to solubilize hydrophobic drug candidates. In contrast, α-cyclodextrin-based systems would suffer from substantial affinity loss under identical conditions.

DMSO-Tolerant Binding
Class-level
β-CD binding to ADA unaffected by 5% DMSO; α-CD binding dramatically reduced (qualitative)
β-CD host retains affinity in common co-solvent
Class inference from ADA; confirm with your guest
Drug Screening Co-solvent Effects Binding Assays

Dual Host–Guest Capability

Cyclomaltoheptaose-1-adamantanemethanol is a covalent conjugate wherein the β-cyclodextrin macrocycle retains an open cavity capable of hosting additional guest molecules, while the appended adamantane moiety can serve as a guest for other cyclodextrin hosts . Native β-cyclodextrin can only function as a host; free adamantane derivatives can only function as guests. The conjugate provides both functionalities in a single molecule. Binding constants for β-CD with adamantyl derivatives are on the order of 10^4–10^5 M^-1 [1], while unsubstituted adamantane binds to β-CD with Ka = 1410 M^-1 [2], indicating that the covalent linkage in the conjugate effectively pre-organizes a high-affinity interaction motif while preserving the host cavity.

Dual Host–Guest Capability
Context-dependent
Covalent conjugate: CD cavity open + adamantane guest-available. β-CD only host; free adamantane only guest. Binding constants: β-CD–adamantyl ~10⁴–10⁵ M⁻¹, β-CD–adamantane 1410 M⁻¹.
Enables dual-recognition supramolecular assembly
Stoichiometry and binding affinity require validation
Supramolecular Polymers Self-Assembly Bifunctional Linkers

Cyclomaltoheptaose-1-adamantanemethanol Applications


Supramolecular Crosslinking and Self-Healing

The bifunctional nature of cyclomaltoheptaose-1-adamantanemethanol—offering both a cyclodextrin host cavity and an adamantane guest moiety—enables its use as a non-covalent crosslinker in supramolecular polymer networks. The adamantane group can be recognized by cyclodextrin-functionalized polymers with binding constants in the 10^4–10^5 M^-1 range [1], while the β-cyclodextrin end remains available to host complementary guests, facilitating reversible, stimuli-responsive assembly. This application leverages the dual functionality that is absent in native β-cyclodextrin or free adamantane derivatives.

Co-Solvent Tolerant Drug Solubilization

In drug discovery workflows where DMSO is used to solubilize hydrophobic candidates, β-cyclodextrin-based hosts maintain their binding affinity for adamantane-type guests, whereas α-cyclodextrin exhibits dramatically reduced affinity [2]. Cyclomaltoheptaose-1-adamantanemethanol, with its β-cyclodextrin core, is therefore a reliable excipient for solubility enhancement and binding studies in DMSO-containing media. Its aqueous solubility of ≥25 mg/mL [3] further supports its use in aqueous formulations without extensive co-solvent addition.

Crystallographic Standard for Host–Guest Studies

The availability of a fully solved single-crystal X-ray structure (space group C2221, a = 19.162 Å, b = 23.965 Å, c = 32.597 Å) with a defined hydrogen-bonding network involving the adamantanemethanol hydroxyl [4] makes this compound an ideal crystallographic standard for studying cyclodextrin–adamantane interactions. Researchers requiring a structurally characterized reference material for X-ray diffraction, NMR, or molecular modeling studies can procure this compound with confidence in its atomic-level architecture.

Bifunctional Building Block for Self-Assembly

The covalent linkage of 1-adamantanemethanol to β-cyclodextrin creates a molecule that can simultaneously engage in two orthogonal non-covalent recognition events. This property is exploited in the construction of multi-component supramolecular architectures, such as vesicles, micelles, or surface-immobilized layers, where the cyclodextrin cavity hosts one type of guest and the adamantane moiety anchors to cyclodextrin-modified surfaces or polymers . The defined stoichiometry and covalent integrity of the conjugate ensure reproducible assembly, unlike non-covalent mixtures which may suffer from equilibrium-driven compositional variability.

Application
Selection Property
Validation Focus
Supramolecular crosslinking studies
Bifunctional host–guest architecture
Reversible assembly and binding stoichiometry
DMSO-tolerant solubilization
β-CD cavity with DMSO-compatible binding
Solubility enhancement and affinity retention
Crystallographic reference standard
Atomic-resolution crystal structure
Unit-cell parameters and hydrogen-bond network
Supramolecular building block
Orthogonal host–guest recognition sites
Assembly reproducibility and stoichiometric control

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